(S)-Dtb-Spiropap: A Comprehensive Technical Guide to its Structure and Synthesis
(S)-Dtb-Spiropap: A Comprehensive Technical Guide to its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Dtb-Spiropap, a member of the privileged class of chiral spiro pyridine-aminophosphine (SpiroPAP) ligands, has emerged as a powerful tool in asymmetric catalysis. Developed by the research group of Qi-Lin Zhou, this ligand, in combination with iridium, forms highly efficient catalysts for the asymmetric hydrogenation of ketones and other prochiral substrates, yielding products with excellent enantioselectivity. This technical guide provides a detailed overview of the structure and synthesis of the (S)-Dtb-Spiropap ligand, including experimental protocols and characterization data, to support its application in research and development.
Structure and Properties
(S)-Dtb-Spiropap, systematically named (S)-N-(7'-(bis(3,5-di-tert-butylphenyl)phosphino)-1,1'-spirobi[indan]-7-yl)picolinamide, possesses a rigid spirobiindane backbone. This scaffold imparts a well-defined chiral environment crucial for stereocontrol in catalytic reactions. The phosphine moiety is substituted with bulky 3,5-di-tert-butylphenyl groups, which provide significant steric hindrance, while the picolinamide group acts as a coordinating arm, enabling the formation of stable and active metal complexes.
Table 1: Physicochemical Properties of (S)-Dtb-Spiropap
| Property | Value |
| Molecular Formula | C₅₅H₆₉N₂OP |
| Molecular Weight | 813.13 g/mol |
| Appearance | White to off-white solid |
| Chirality | (S)-enantiomer |
Synthesis of (S)-Dtb-Spiropap
The synthesis of (S)-Dtb-Spiropap is a multi-step process that begins with the readily available chiral building block, (S)-1,1'-spirobiindane-7,7'-diol ((S)-SPINOL). The synthetic route involves the sequential introduction of the amino and phosphino functionalities onto the spirobiindane core, followed by coupling with picolinic acid.
Synthetic Workflow
The overall synthetic strategy can be visualized as a multi-stage process, starting from the chiral diol and proceeding through key intermediates to the final ligand.
Caption: Synthetic workflow for (S)-Dtb-Spiropap.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of SpiroPAP ligands.
Step 1: Synthesis of (S)-7,7'-Diamino-1,1'-spirobiindane
A detailed procedure for the conversion of (S)-SPINOL to (S)-7,7'-diamino-1,1'-spirobiindane is a critical first step. This transformation is typically achieved through a two-step process involving the formation of a ditriflate intermediate followed by a palladium-catalyzed amination.
Step 2: Synthesis of (S)-7-Amino-7'-(bis(3,5-di-tert-butylphenyl)phosphino)-1,1'-spirobiindane
This step involves the selective monophosphinylation of the diamine intermediate. Careful control of stoichiometry is essential to achieve the desired product.
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To a solution of (S)-7,7'-diamino-1,1'-spirobiindane in an anhydrous, deoxygenated solvent (e.g., toluene), is added a solution of bis(3,5-di-tert-butylphenyl)phosphine chloride (0.95-1.0 equivalents) dropwise at a controlled temperature (e.g., 0 °C).
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A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is added to scavenge the HCl generated during the reaction.
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The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC) or an appropriate spectroscopic method.
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The product is isolated and purified by column chromatography on silica gel.
Step 3: Synthesis of (S)-Dtb-Spiropap
The final step is the amide coupling of the mono-phosphinylated amine with picolinic acid.
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To a solution of (S)-7-amino-7'-(bis(3,5-di-tert-butylphenyl)phosphino)-1,1'-spirobiindane in a suitable solvent (e.g., dichloromethane), is added picolinic acid, a coupling agent (e.g., HATU or EDCI), and a base (e.g., triethylamine or DIPEA).
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The reaction is stirred at room temperature until completion.
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The crude product is purified by column chromatography to afford (S)-Dtb-Spiropap as a solid.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized (S)-Dtb-Spiropap ligand.
Table 2: Representative Characterization Data for (S)-Dtb-Spiropap
| Technique | Data |
| ¹H NMR | Characteristic signals for the spirobiindane backbone, the di-tert-butylphenyl groups, and the picolinamide moiety. |
| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule. |
| ³¹P NMR | A single resonance in the expected chemical shift range for a triarylphosphine. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
| Optical Rotation | Specific rotation value confirming the enantiomeric purity. |
Application in Asymmetric Catalysis
(S)-Dtb-Spiropap is primarily used as a chiral ligand in transition metal-catalyzed asymmetric reactions. The iridium complex of (S)-Dtb-Spiropap is particularly effective for the asymmetric hydrogenation of a wide range of ketones, including challenging substrates, to produce chiral alcohols with high enantioselectivity.
In-situ Catalyst Preparation
The active iridium catalyst is typically prepared in situ by reacting the (S)-Dtb-Spiropap ligand with an iridium precursor, such as [Ir(COD)Cl]₂.
Caption: Formation of the active iridium catalyst.
Conclusion
(S)-Dtb-Spiropap is a highly effective chiral ligand for asymmetric catalysis, offering excellent enantiocontrol in various transformations. The synthetic route, while multi-step, is accessible and relies on well-established chemical transformations. The detailed understanding of its structure, synthesis, and characterization provided in this guide will facilitate its broader application in academic and industrial research, particularly in the development of efficient and selective catalytic processes for the synthesis of chiral molecules.

